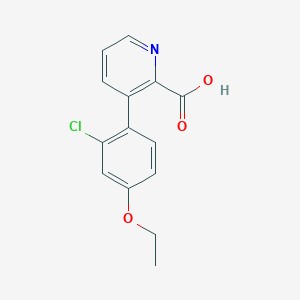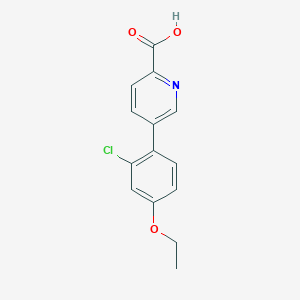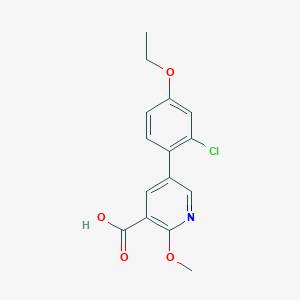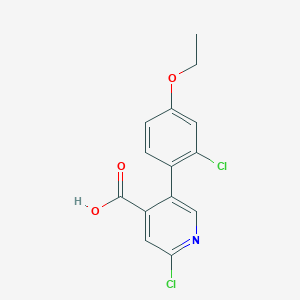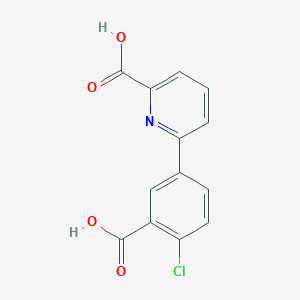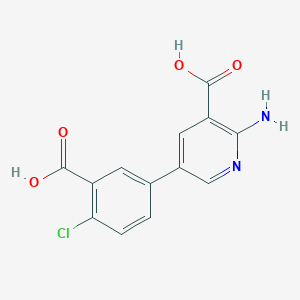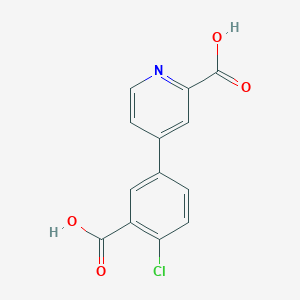
3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% (3C4CPPA) is a synthetic chemical compound belonging to the class of carboxylic acids. It has a molecular formula of C7H5ClO3 and a molecular weight of 168.58 g/mol. 3C4CPPA is a white solid at room temperature, and is soluble in water, methanol, and ethanol. The compound has a variety of applications in scientific research, including use as a substrate in enzyme assays, in the synthesis of other compounds, and as a reagent in various biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has a variety of applications in scientific research. It is commonly used as a substrate in enzyme assays, such as for the detection of proteases and phosphatases. It is also used in the synthesis of other compounds, such as 3-hydroxy-4-chlorophenylpicolinic acid and 3-hydroxy-4-chlorophenyl-3-hydroxypicolinic acid. In addition, 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is used as a reagent in biochemical and physiological experiments, including those involving the measurement of enzyme activity, the detection of protein-protein interactions, and the study of cell signaling pathways.
Mecanismo De Acción
3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is believed to act as a substrate for certain enzymes, including proteases and phosphatases. When 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is used as a substrate in an enzyme assay, it is cleaved by the enzyme, resulting in the release of a product that can be detected and measured. Additionally, 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% can interact with proteins, allowing for the detection and measurement of protein-protein interactions.
Biochemical and Physiological Effects
3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has been shown to be non-toxic when used in laboratory experiments. However, it is not known if 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% has any biochemical or physiological effects in humans or animals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% in laboratory experiments is its high purity (95%), which makes it ideal for use in sensitive biological assays. Additionally, 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is relatively inexpensive and easy to obtain. The main limitation of using 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is that it is not known if it has any biochemical or physiological effects in humans or animals.
Direcciones Futuras
There are many potential future directions for the use of 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% in scientific research. These include the use of 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% in the development of new enzyme assays, the synthesis of new compounds, and the study of cell signaling pathways. Additionally, 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could be used to investigate the effects of various drugs on biochemical and physiological processes. Finally, 3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% could be investigated as a potential therapeutic agent for the treatment of various diseases.
Métodos De Síntesis
3-(3-Carboxy-4-chlorophenyl)picolinic acid, 95% is typically synthesized through the reaction of 4-chlorophenol with formic acid in the presence of a base. The reaction is carried out at room temperature and is usually complete within 24 hours. The reaction produces a white precipitate, which is then filtered off, washed with water, and dried. The resulting product is a white, crystalline solid with a purity of 95%.
Propiedades
IUPAC Name |
3-(3-carboxy-4-chlorophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO4/c14-10-4-3-7(6-9(10)12(16)17)8-2-1-5-15-11(8)13(18)19/h1-6H,(H,16,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJOBOTVUNAEXMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


